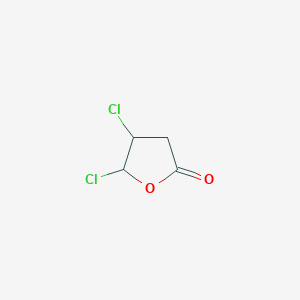
2,4-Dichlor-6-(3-Fluorphenoxy)-1,3,5-triazin
Übersicht
Beschreibung
2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a phenoxy group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
It’s related to phenylamidine derivatives, which are known for their role in controlling undesired phytopathogenic microorganisms .
Mode of Action
Similar compounds have been found to modulate sodium channels , which play a crucial role in the electrical signaling of many excitable cell types, including neurons and myocytes .
Biochemical Pathways
Modulation of sodium channels can affect a variety of biochemical pathways, particularly those involved in nerve signal transmission .
Result of Action
Modulation of sodium channels can have significant effects on cellular excitability and signal transmission .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine” would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its behavior under various conditions, and testing its effects in biological systems .
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-hydroxytriazine with 3-fluorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydroxyl group with the fluorophenoxy group. The reaction conditions usually involve heating the mixture to a temperature range of 75-80°C for 20-24 hours .
Analyse Chemischer Reaktionen
2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The fluorophenoxy group can participate in coupling reactions with other aromatic compounds.
Common reagents used in these reactions include sodium hydroxide, amines, and thiols. The major products formed depend on the specific reagents and conditions used in the reactions .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4-Dichloro-6-(3-chlorophenoxy)-1,3,5-triazine: Similar structure but with a chlorine atom instead of a fluorine atom.
2,4-Dichloro-6-(3-methylphenoxy)-1,3,5-triazine: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN3O/c10-7-13-8(11)15-9(14-7)16-6-3-1-2-5(12)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKWKMCRFXFTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382301 | |
| Record name | 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112748-45-5 | |
| Record name | 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLORO-6-(3-FLUOROPHENOXY)-1,3,5-TRIAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)











